molecular formula C16H19N5 B5492625 N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide CAS No. 6111-07-5

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide

Cat. No. B5492625
CAS RN: 6111-07-5
M. Wt: 281.36 g/mol
InChI Key: WUZSHWPKXOJSKX-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide, also known as DMQDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQDQ belongs to the class of quinolinecarboximidamide derivatives and has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide is not yet fully understood, but it is believed to act through multiple pathways. N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide has been found to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which play a crucial role in inflammation and cell survival.
Biochemical and physiological effects:
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In vivo studies have also shown that N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide can reduce inflammation and protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide is its potent anti-inflammatory and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. Additionally, N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide is relatively easy to synthesize and has been shown to exhibit good stability and solubility. However, there are also some limitations associated with N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide. One area of interest is the development of novel N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide as a therapeutic agent for the treatment of various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide and its potential toxicity.

Synthesis Methods

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide can be synthesized using a variety of methods, including the reaction of 3,4-dihydroquinoline-2-carboxylic acid with 4,6-dimethyl-2-chloropyrimidine in the presence of a suitable base. The resulting product is then treated with an appropriate reagent to obtain N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide in high yield and purity.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide has been studied extensively for its potential applications in various fields. One of the most significant applications of N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide is in the field of medicine, where it has been shown to possess a wide range of pharmacological properties. N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide has been found to exhibit potent anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.

properties

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydro-2H-quinoline-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-11-10-12(2)19-16(18-11)20-15(17)21-9-5-7-13-6-3-4-8-14(13)21/h3-4,6,8,10H,5,7,9H2,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZSHWPKXOJSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\N2CCCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50421382
Record name AC1NZGPB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-Dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide

CAS RN

6111-07-5
Record name AC1NZGPB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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